REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][C:14](OC)=[O:15].[H-].C([Al+]CC(C)C)C(C)C.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C=CC=CC=1.O>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][OH:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
49.15 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
191 g
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 750-ml 4-necked flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
a thermometer, a dropping funnel and an argon inlet, cooled with a CO2/acetone bath
|
Type
|
TEMPERATURE
|
Details
|
with cooling during 30 min, so that the temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
did not exceed 5-10° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase of the clear biphasic mixture was extracted with 200 ml of toluene
|
Type
|
WASH
|
Details
|
The combined organic phases were washed twice with 40 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a total of 80 ml of deionized water, twice with 40 ml, a total of 80 ml of brine and dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation (50° C., 8 mbar, 1 h)
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |